molecular formula C31H26Si B14201583 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene CAS No. 913620-14-1

5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene

Cat. No.: B14201583
CAS No.: 913620-14-1
M. Wt: 426.6 g/mol
InChI Key: IMLYUQLTXOQTCE-UHFFFAOYSA-N
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Description

5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is a unique organosilicon compound characterized by its spirocyclic structure. This compound features a silicon atom at the core of the spiro ring system, which is bonded to four phenyl groups. The presence of the silicon atom and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene typically involves the reaction of a silicon-containing precursor with phenyl-substituted reagents under controlled conditions. One common method involves the use of a silane compound, such as tetraphenylsilane, which undergoes a series of cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and inert atmosphere to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound. Additionally, industrial production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene can undergo various types of chemical reactions, including:

    Oxidation: The silicon atom in the spirocyclic structure can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state, potentially forming silyl anions.

    Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents to prevent side reactions.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in the presence of catalysts like palladium or platinum complexes.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silyl anions or lower oxidation state silicon compounds.

    Substitution: Phenyl-substituted derivatives with various functional groups.

Scientific Research Applications

5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying spirocyclic silicon chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of silicon-based drugs.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene involves its interaction with molecular targets through its silicon atom and phenyl groups. The silicon atom can form strong bonds with various elements, allowing the compound to participate in diverse chemical reactions. The phenyl groups provide steric hindrance and electronic effects, influencing the reactivity and stability of the compound. The spirocyclic structure also contributes to the compound’s unique properties by restricting conformational flexibility and enhancing rigidity.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylsilane: Similar in having four phenyl groups attached to a silicon atom but lacks the spirocyclic structure.

    Spiro[3.4]octa-5,7-diene: Similar spirocyclic framework but without the phenyl substitutions.

    Hexaphenylsilole: Contains a silicon atom bonded to six phenyl groups, differing in the number of phenyl groups and overall structure.

Uniqueness

5,6,7,8-Tetraphenyl-4-silaspiro[3.4]octa-5,7-diene is unique due to its combination of a spirocyclic silicon core and four phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.

Properties

CAS No.

913620-14-1

Molecular Formula

C31H26Si

Molecular Weight

426.6 g/mol

IUPAC Name

5,6,7,8-tetraphenyl-4-silaspiro[3.4]octa-5,7-diene

InChI

InChI=1S/C31H26Si/c1-5-14-24(15-6-1)28-29(25-16-7-2-8-17-25)31(27-20-11-4-12-21-27)32(22-13-23-32)30(28)26-18-9-3-10-19-26/h1-12,14-21H,13,22-23H2

InChI Key

IMLYUQLTXOQTCE-UHFFFAOYSA-N

Canonical SMILES

C1C[Si]2(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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